2-Chloro-6-methylpyrazine
Overview
Description
2-Chloro-6-methylpyrazine is an organic compound with the chemical formula C5H5ClN2. It is a colorless liquid known for its applications in various chemical processes. The compound is characterized by the presence of chlorine and methyl functional groups attached to a pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylpyrazine can be synthesized through several methods. One common method involves the chlorination of 6-methylpyrazine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Another method involves the reaction of 2,6-dichloropyrazine with methylmagnesium bromide, followed by hydrolysis to yield this compound. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and reaction monitoring systems ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The methyl group in this compound can be oxidized to form carboxyl or aldehyde groups.
Reduction Reactions: The compound can be reduced to form 2-methylpyrazine.
Common Reagents and Conditions
Substitution Reactions: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used. Solvents like dimethyl sulfoxide or tetrahydrofuran are preferred.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution Reactions: Products include 2-hydroxy-6-methylpyrazine, 2-amino-6-methylpyrazine, and various alkyl derivatives.
Oxidation Reactions: Products include 2-chloro-6-carboxypyrazine and 2-chloro-6-formylpyrazine.
Reduction Reactions: The major product is 2-methylpyrazine.
Scientific Research Applications
2-Chloro-6-methylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity .
In chemical reactions, the compound’s reactivity is primarily due to the presence of the chlorine and methyl groups, which can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group .
Comparison with Similar Compounds
2-Chloro-6-methylpyrazine can be compared with other similar compounds such as:
2-Chloro-3-methylpyrazine: Similar in structure but with the chlorine and methyl groups in different positions.
2-Chloro-6-ethylpyrazine: Similar structure but with an ethyl group instead of a methyl group.
2-Chloro-6-methylpyridine: A related compound with a pyridine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-chloro-6-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVSPQGYLELRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428246 | |
Record name | 2-Chloro-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-71-0 | |
Record name | 2-Chloro-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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